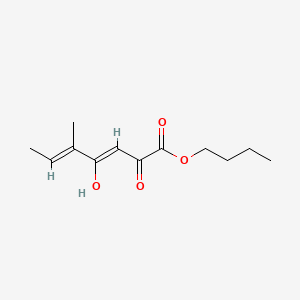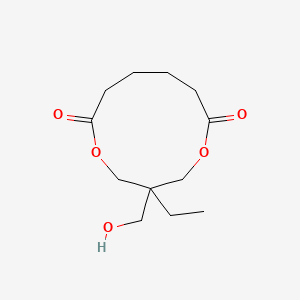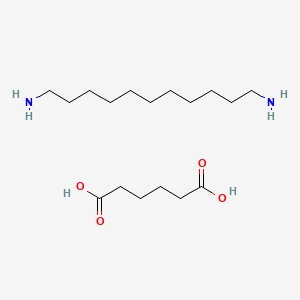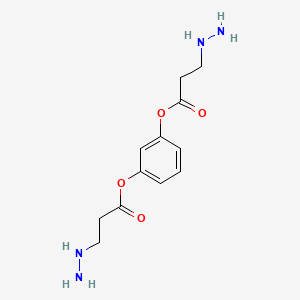
3,3'-(1,3-Phenylenebis(oxy))dipropionodihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[1,3-Fenilenbis(oxi)]dipropionodihidrazida es un compuesto químico con la fórmula molecular C12H18N4O4 y un peso molecular de 282.3 g/mol . Es conocido por su estructura única, que incluye un núcleo de 1,3-fenilenbis(oxi) unido a grupos dipropionodihidrazida. Este compuesto se utiliza en diversas aplicaciones científicas e industriales debido a sus distintivas propiedades químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3,3’-[1,3-fenilenbis(oxi)]dipropionodihidrazida típicamente involucra la reacción de 1,3-fenilenbis(oxi) con propionohidrazida bajo condiciones controladas. La reacción se lleva a cabo en un solvente como etanol o metanol, con la temperatura mantenida entre 50-70°C. La mezcla de reacción se agita durante varias horas hasta que se forma el producto deseado .
Métodos de Producción Industrial
En entornos industriales, la producción de 3,3’-[1,3-fenilenbis(oxi)]dipropionodihidrazida sigue una ruta sintética similar pero a mayor escala. El proceso involucra el uso de grandes reactores y un control preciso de los parámetros de reacción para garantizar un alto rendimiento y pureza del producto. El producto final se purifica luego mediante recristalización u otros métodos adecuados .
Análisis De Reacciones Químicas
Tipos de Reacciones
3,3’-[1,3-Fenilenbis(oxi)]dipropionodihidrazida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en un medio ácido a temperatura ambiente.
Reducción: Borohidruro de sodio en metanol a 0-5°C.
Sustitución: Agentes halogenantes como bromo o cloro en presencia de un catalizador.
Principales Productos Formados
Oxidación: Formación de óxidos o hidróxidos correspondientes.
Reducción: Formación de derivados de hidrazida reducidos.
Sustitución: Formación de compuestos de hidrazida sustituidos.
Aplicaciones Científicas De Investigación
3,3’-[1,3-Fenilenbis(oxi)]dipropionodihidrazida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Investigado por su posible uso en ensayos bioquímicos y como una sonda para estudiar las actividades enzimáticas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Mecanismo De Acción
El mecanismo de acción de 3,3’-[1,3-fenilenbis(oxi)]dipropionodihidrazida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas y proteínas, alterando su actividad y función. Esta interacción puede conducir a diversos efectos biológicos, como la inhibición de la actividad enzimática o la modulación de las vías de señalización .
Comparación Con Compuestos Similares
Compuestos Similares
3,3’-[1,2-Fenilenbis(oxi)]dipropionodihidrazida: Estructura similar pero con un núcleo de 1,2-fenilenbis(oxi).
1,3-Fenilen-bis-oxazolina: Actúa como un entrecruzador y estabilizador en la química de polímeros.
Singularidad
3,3’-[1,3-Fenilenbis(oxi)]dipropionodihidrazida es único debido a su núcleo específico de 1,3-fenilenbis(oxi), que imparte propiedades químicas y físicas distintas. Esta singularidad lo hace valioso en diversas aplicaciones, particularmente en campos que requieren reactividad química y estabilidad precisas .
Propiedades
Número CAS |
88515-90-6 |
|---|---|
Fórmula molecular |
C12H18N4O4 |
Peso molecular |
282.30 g/mol |
Nombre IUPAC |
[3-(3-hydrazinylpropanoyloxy)phenyl] 3-hydrazinylpropanoate |
InChI |
InChI=1S/C12H18N4O4/c13-15-6-4-11(17)19-9-2-1-3-10(8-9)20-12(18)5-7-16-14/h1-3,8,15-16H,4-7,13-14H2 |
Clave InChI |
YCXVURSPJLSABI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(=O)CCNN)OC(=O)CCNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



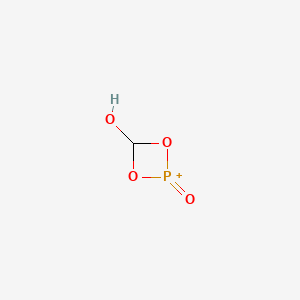
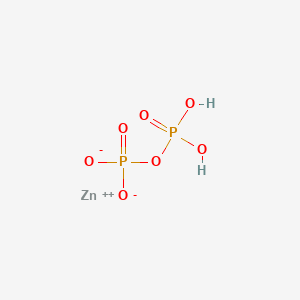
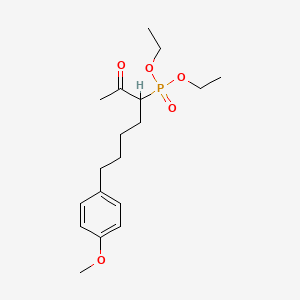




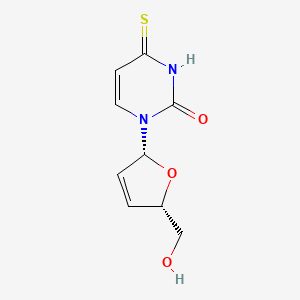
![4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-](/img/structure/B12662161.png)
